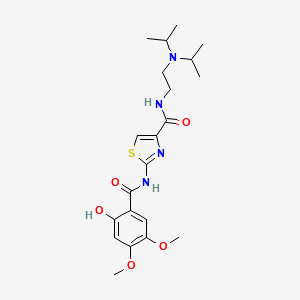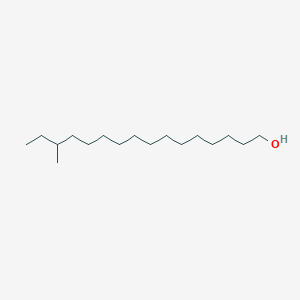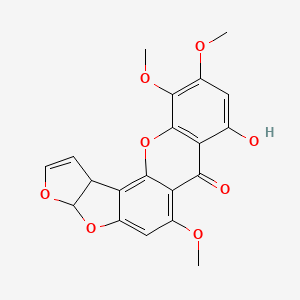
5,6-Dimethoxysterigmatocystin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5, 6-Dimethoxysterigmatocystin belongs to the class of organic compounds known as sterigmatocystins. These are a group of closely related fungal metabolites chemically characterized by a xanthone moiety fused to a dihydrodifurano or a tetrahydrodifurano moiety. The chemical difference among the various sterigmagocystins are the presence or absence of unsaturation at positions 2 and 3 of the difurano ring system, the substitution pattern on positions 6, 7, and 10 of the xanthone system and/or the substituent on position 3 of the difurano system. They are produced by Aspergilus spp. and Bipolaris spp. 5, 6-Dimethoxysterigmatocystin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 5, 6-dimethoxysterigmatocystin is primarily located in the membrane (predicted from logP).
Aplicaciones Científicas De Investigación
Inhibitory Effects on ATP Synthesis
5,6-Dimethoxysterigmatocystin has been studied for its impact on ATP synthesis in mitochondria. It was found to uncouple oxidative phosphorylation without depressing state 3 respiration, similar to sterigmatocystin and unlike aflatoxin B1, which disrupts the respiratory chain in mitochondria. This compound did not cause pseudo-energized or energized swelling of mitochondria nor inhibit Ca2+-induced swelling of mitochondria (Kawai et al., 1984).
Genotoxicity and Mutagenicity
The genotoxic effects of 5,6-dimethoxysterigmatocystin have been assessed through various tests, such as the hepatocyte primary culture/DNA-repair test and the Salmonella microsome assay. It showed positive responses for DNA repair in most tests, indicating its potential carcinogenic potency (Mori et al., 1986).
Production and Structural Analysis
5,6-Dimethoxysterigmatocystin has been isolated from the mycelial mats of Aspergillus multicolor. Its structure was determined by chemical degradation, NMR techniques, and X-ray structure analysis. Understanding its structure aids in the comprehension of its biological activities and potential applications (Hamasaki et al., 1980).
Biochemical Studies
Investigations into the biochemical pathways of sterigmatocystin-related compounds, including 5,6-dimethoxysterigmatocystin, have revealed insights into their metabolism. These studies have implications for understanding the biosynthesis and potential therapeutic or harmful effects of these compounds (Yabe et al., 1989).
Propiedades
Número CAS |
65176-75-2 |
|---|---|
Nombre del producto |
5,6-Dimethoxysterigmatocystin |
Fórmula molecular |
C20H16O8 |
Peso molecular |
384.3 g/mol |
Nombre IUPAC |
15-hydroxy-11,17,18-trimethoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14(19),15,17-heptaen-13-one |
InChI |
InChI=1S/C20H16O8/c1-23-10-7-11-13(8-4-5-26-20(8)27-11)18-15(10)16(22)14-9(21)6-12(24-2)17(25-3)19(14)28-18/h4-8,20-21H,1-3H3 |
Clave InChI |
RSPJLZQIZABVSE-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C3=C(C=C4C(=C3O2)C5C=COC5O4)OC)OC |
SMILES canónico |
COC1=C(C2=C(C(=C1)O)C(=O)C3=C(C=C4C(=C3O2)C5C=COC5O4)OC)OC |
melting_point |
253-254°C |
Otros números CAS |
65176-75-2 |
Descripción física |
Solid |
Sinónimos |
5,6-dimethoxysterigmatocystin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-[4-[(4-chlorophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1238651.png)
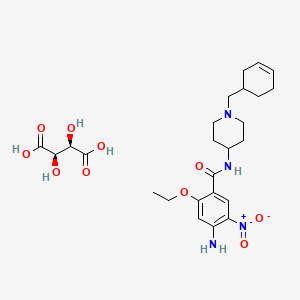

![(1R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B1238655.png)
![(2S)-5-[amino(nitramido)methylidene]azaniumyl-2-azaniumylpentanoate](/img/structure/B1238656.png)
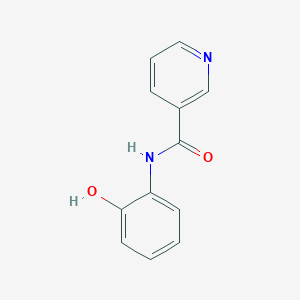
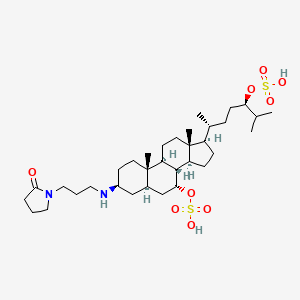
![Methyl 4-[1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenoxy)-4-oxoazetidin-2-yl]benzoate](/img/structure/B1238660.png)
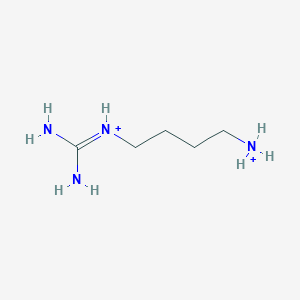

![methyl (3S,4R)-8-methyl-3-[(E)-3-phenylprop-2-enoyl]oxy-8-azabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B1238667.png)

